

In-Depth Technical Guide to the Physicochemical Properties of DL-Valine-d2

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Compound of Interest

Compound Name: DL-Valine-d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **DL-Valine-d2**, a deuterated isotopologue of the essential branched-chain amino acid, valine. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are utilizing stable isotope-labeled compounds in their work. The guide details available data, outlines relevant experimental protocols, and visualizes key metabolic pathways and experimental workflows.

Core Physicochemical Properties

Deuterium-labeled compounds, such as **DL-Valine-d2**, are powerful tools in metabolic research, pharmacokinetic studies, and structural biology.^{[1][2]} The substitution of hydrogen with deuterium can influence a drug's pharmacokinetic and metabolic properties.^{[1][2]} While comprehensive experimental data for **DL-Valine-d2** is not extensively published, the following tables summarize the available information and provide data for the non-labeled DL-Valine for comparative purposes.

General and Physical Properties

Property	DL-Valine-d2	DL-Valine (non-labeled)
Molecular Formula	C ₅ H ₉ D ₂ NO ₂ [3]	C ₅ H ₁₁ NO ₂ [4]
Molecular Weight	119.16 g/mol [3]	117.15 g/mol [5][6]
Exact Mass	119.09 g/mol [1]	117.079 g/mol [5]
Appearance	Solid at room temperature[1]	White crystalline powder[7][8]
Melting Point	Not specified	~295-315 °C (decomposes)[4] [7][8][9]
Boiling Point	Not specified	Not specified
Isotopic Purity	≥98 atom % D[3]	Not applicable

Solubility and Partitioning

Property	DL-Valine-d2	DL-Valine (non-labeled)
Solubility in Water	Not specified	50 mg/mL (with heating and sonication)[6], Soluble[5]
Solubility in Organic Solvents	May dissolve in DMSO, Ethanol, or DMF[1]	Insoluble in ether, almost insoluble in ethanol[5][7]
LogP	0.754[1]	-2.3[5]

Acid-Base Properties

Property	DL-Valine-d2	DL-Valine (non-labeled)
pKa (Strongest Acidic)	Not specified	2.72[10]
pKa (Strongest Basic)	Not specified	9.6[10]

Experimental Protocols

Detailed experimental protocols for the characterization of **DL-Valine-d2** are not readily available in the public domain. However, this section outlines general methodologies for determining key physicochemical properties of deuterated amino acids.

Determination of Deuteration Level and Isotopic Purity

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

A common method to confirm the level of deuterium incorporation is through ^1H and ^2H NMR spectroscopy.^[11]

- **Sample Preparation:** Dissolve a precisely weighed sample of the deuterated amino acid in a suitable deuterated solvent (e.g., D_2O).
- **^1H NMR Analysis:** Acquire a ^1H NMR spectrum. The reduction in the integral of the proton signal at the deuterated position relative to a non-deuterated internal standard or other non-deuterated protons in the molecule allows for the calculation of the deuteration percentage.
- **^2H NMR Analysis:** Acquire a ^2H NMR spectrum. The presence of a signal corresponding to the deuterium atom at the expected chemical shift confirms the position of deuteration. The integral of this signal can be used to quantify the deuterium content.

Solubility Determination

Methodology: Saturation Shake-Flask Method

- **Procedure:** Add an excess amount of **DL-Valine-d2** to a known volume of the solvent of interest (e.g., water, DMSO) in a sealed flask.
- **Equilibration:** Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Analysis:** After equilibration, centrifuge or filter the solution to remove undissolved solid. A known volume of the supernatant is then carefully removed and the concentration of the dissolved **DL-Valine-d2** is determined using a suitable analytical technique, such as LC-MS or NMR with an internal standard.

pKa Determination

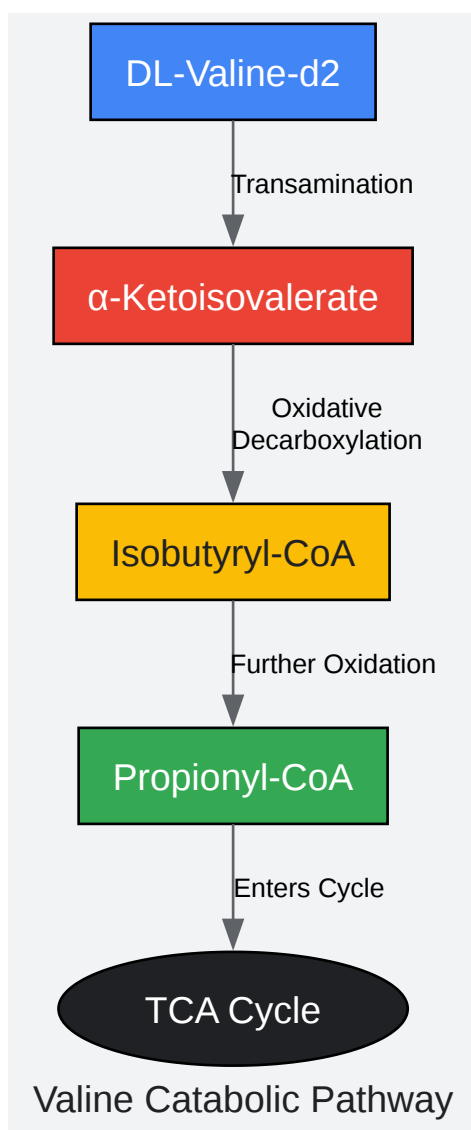
Methodology: Potentiometric Titration

- **Procedure:** Dissolve a known amount of **DL-Valine-d2** in deionized water.

- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), or vice versa.
- Data Analysis: Record the pH of the solution after each addition of the titrant. The pKa values can be determined from the resulting titration curve, corresponding to the pH at the half-equivalence points.

Metabolic Pathway of Valine

Valine, as a branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and energy metabolism.^{[12][13]} The catabolism of valine primarily occurs in skeletal muscle and involves two main steps: transamination and oxidative decarboxylation.^{[12][14]} The final product, propionyl-CoA, can then enter the tricarboxylic acid (TCA) cycle.^{[12][14]}

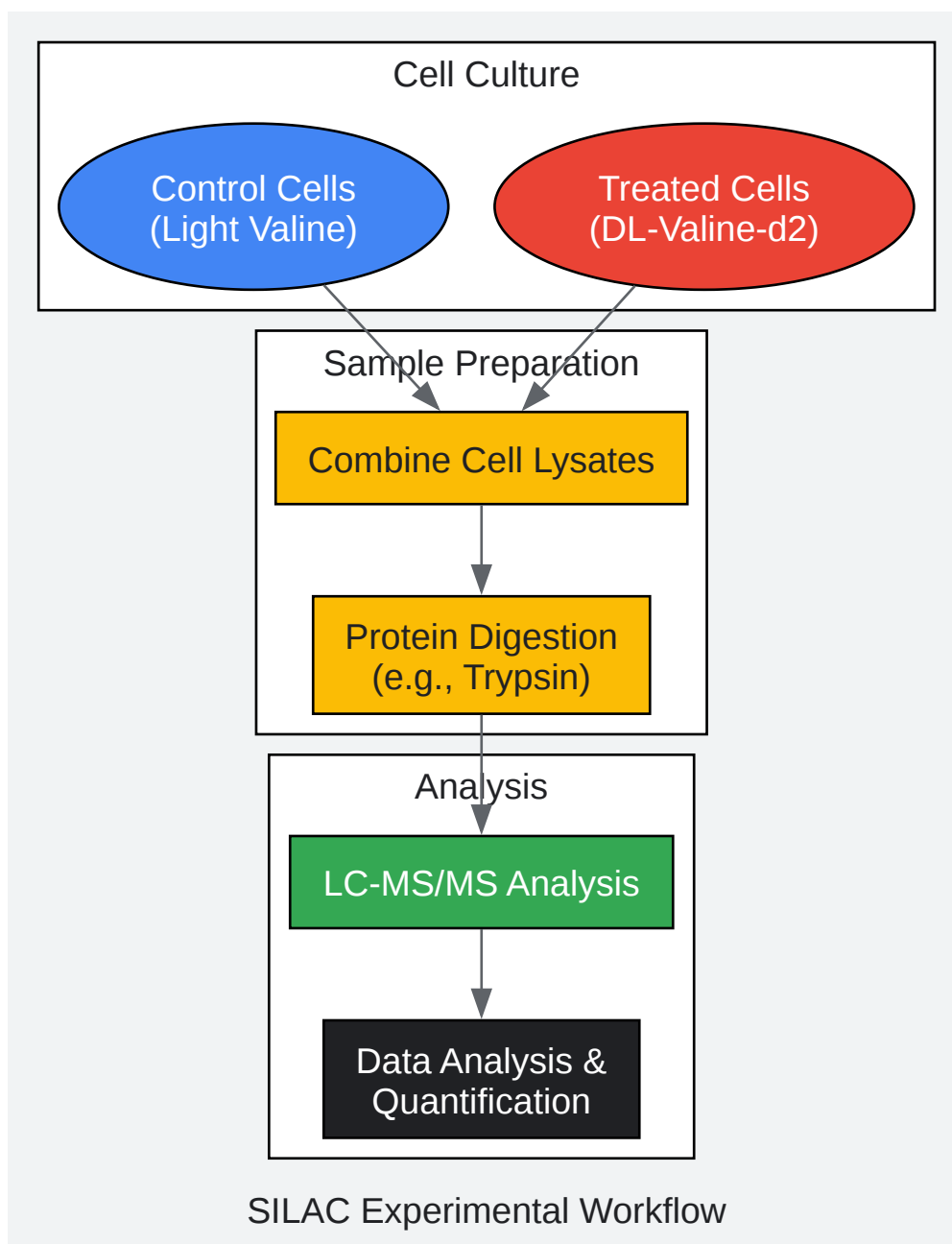


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Caption: Catabolic pathway of valine.

Experimental Workflow: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable isotope-labeled amino acids like **DL-Valine-d2** are integral to quantitative proteomics techniques such as SILAC.^{[15][16]} This workflow allows for the differential labeling of cell populations to accurately quantify protein abundance changes.



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